molecular formula C13H8BrClO B1272326 3-Bromo-3'-chlorobenzophenone CAS No. 75762-59-3

3-Bromo-3'-chlorobenzophenone

Cat. No. B1272326
CAS RN: 75762-59-3
M. Wt: 295.56 g/mol
InChI Key: WXMHVTXKPGMUOB-UHFFFAOYSA-N
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Description

3-Bromo-3'-chlorobenzophenone (3-BCB) is an organic compound with a molecular formula of C13H7BrClO. It is a colorless solid that is soluble in organic solvents, such as methanol and ethanol. 3-BCB is a useful reagent in organic synthesis, as it can be used to form a variety of derivatives from a wide range of substrates. 3-BCB has a wide range of applications in the fields of materials science, pharmacology, and biochemistry.

Scientific Research Applications

Interaction with Glycine and Glutamate NMDA Receptors

3-Bromo-3'-chlorobenzophenone, as a metabolite of phenazepam, impacts currents evoked by the activation of glycine and glutamate NMDA receptors in rat hippocampal pyramidal neurons. Notably, it has an inhibitory effect on glycine receptors, which becomes more pronounced following pre-incubation with the compound. This metabolite also exhibits a slight potentiation of NMDA receptor-mediated currents after prolonged incubation (Kopanytsia, 2003).

Role in Synthesis of Carbofunctional α,β-Unsaturated Sulfides

In chemical synthesis, 3-Bromo-2-phenyl-1-indenone, a related compound, reacts with enaminothioketones to yield carbofunctional α,β-unsaturated sulfides. This showcases its utility in the synthesis of complex organic compounds (Timokhina et al., 2001).

Reactions Catalysed by Palladium Compounds

3-Bromo- or 3-iodo-cinnoline, along with 4-substituted analogues, are condensed with terminal alkynes in the presence of palladium and copper compounds, demonstrating its reactivity in the formation of 3-alkynyl-derivatives. This chemical behavior is significant for studies in organic chemistry and catalysis (Ames & Bull, 1982).

Anticancer Properties in Lung Cancer Cells

A bromophenol derivative, containing a moiety similar to this compound, exhibits anticancer activities against human lung cancer cell lines. It induces cell cycle arrest and apoptosis, potentially signaling its relevance in cancer treatment and drug development (Guo et al., 2018).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-3’-chlorobenzophenone are not well-studied. As a result, its bioavailability and pharmacokinetic profile remain unknown. It’s important to note that the bromine and chlorine atoms could potentially affect these properties, but more research is needed to determine the specifics .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially influence its action, but more research is needed to understand these effects .

properties

IUPAC Name

(3-bromophenyl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMHVTXKPGMUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373598
Record name 3-Bromo-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75762-59-3
Record name 3-Bromo-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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